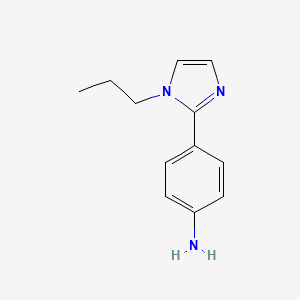
4-(1-Propyl-1h-imidazol-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Propyl-1h-imidazol-2-yl)aniline is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a propyl group attached to the nitrogen at position 1 of the imidazole ring and an aniline group at position 4. Imidazole derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 4-(1-Propyl-1h-imidazol-2-yl)aniline can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and can accommodate various functional groups, including aryl halides and aromatic heterocycles . Another approach involves the use of multicomponent reactions, where α-azido chalcones, aryl aldehydes, and anilines are reacted in the presence of erbium triflate as a catalyst to yield highly substituted imidazole derivatives .
Chemical Reactions Analysis
4-(1-Propyl-1h-imidazol-2-yl)aniline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents such as bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazole N-oxides, while reduction can yield imidazole derivatives with altered substituents .
Scientific Research Applications
4-(1-Propyl-1h-imidazol-2-yl)aniline has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a ligand in the study of enzyme mechanisms and receptor interactions. In medicine, imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound is also used in the development of new drugs and therapeutic agents. In industry, it finds applications in the production of dyes, pigments, and catalysts .
Mechanism of Action
The mechanism of action of 4-(1-Propyl-1h-imidazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. Imidazole derivatives are known to bind to various enzymes and receptors, modulating their activity. For example, they can inhibit the activity of cytochrome P450 enzymes, which are involved in drug metabolism. They can also interact with histamine receptors, leading to antihistaminic effects. The specific molecular targets and pathways depend on the particular application and context in which the compound is used .
Comparison with Similar Compounds
4-(1-Propyl-1h-imidazol-2-yl)aniline can be compared with other similar imidazole derivatives, such as 4-(2-methylimidazol-1-yl)aniline and 4-(1H-imidazol-4-yl)aniline. These compounds share the imidazole core structure but differ in the substituents attached to the ring. The unique propyl group in this compound imparts distinct chemical and biological properties, making it suitable for specific applications. For instance, the propyl group can enhance the compound’s lipophilicity, affecting its solubility and membrane permeability .
Properties
Molecular Formula |
C12H15N3 |
|---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
4-(1-propylimidazol-2-yl)aniline |
InChI |
InChI=1S/C12H15N3/c1-2-8-15-9-7-14-12(15)10-3-5-11(13)6-4-10/h3-7,9H,2,8,13H2,1H3 |
InChI Key |
SBNXWIMALZDSHP-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=CN=C1C2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4,5,5-Tetramethyl-2-[5-(propan-2-yl)-1-benzothiophen-2-yl]-1,3,2-dioxaborolane](/img/structure/B13534766.png)

![7-Bromo-2-chloroimidazo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13534783.png)

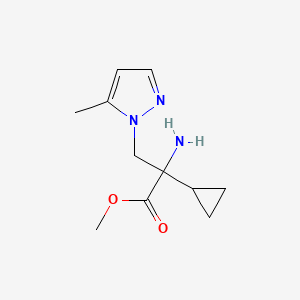
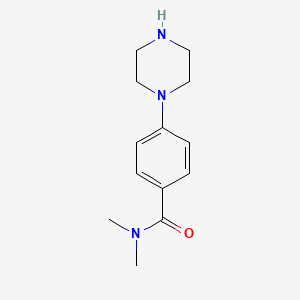
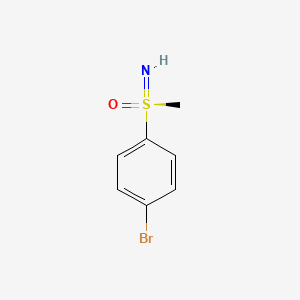

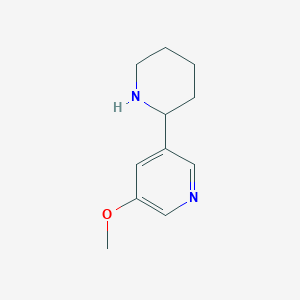
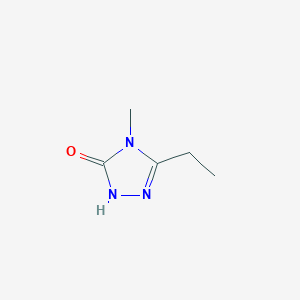
![1-methyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazine](/img/structure/B13534822.png)
![4-[(Methylsulfanyl)methyl]anilinehydrochloride](/img/structure/B13534829.png)


